molecular formula C20H20FNO9 B575065 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride CAS No. 177966-56-2

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride

Cat. No.: B575065
CAS No.: 177966-56-2
M. Wt: 437.376
InChI Key: YRVBOYANNCZRHU-SFFUCWETSA-N
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Description

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. This compound is notable for its structural complexity and its utility in various biochemical and medicinal research applications. It is often used as a glycosyl donor in the synthesis of glycosides and other carbohydrate-based molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecule are protected using acetyl groups. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of Phthalimido Group: The 2-hydroxyl group is then substituted with a phthalimido group. This can be done by reacting the protected sugar with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Formation of Glycosyl Fluoride: Finally, the glycosyl fluoride is formed by treating the intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes several types of chemical reactions:

    Substitution Reactions: The fluoride group can be substituted with various nucleophiles to form different glycosides.

    Hydrolysis: The acetyl and phthalimido protecting groups can be removed under acidic or basic conditions to yield the free sugar.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a catalyst like silver triflate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).

    Oxidation: Oxidizing agents like sodium periodate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Glycosides: Formed by substitution reactions.

    Free Sugar: Obtained by hydrolysis of protecting groups.

Scientific Research Applications

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is used extensively in scientific research:

    Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In the study of glycosylation processes and enzyme mechanisms.

    Medicine: For the development of glycosylated drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and biochemicals.

Mechanism of Action

The compound acts primarily as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, forming a glycosidic bond. This process is often catalyzed by enzymes or chemical catalysts, facilitating the transfer of the glycosyl moiety to the acceptor molecule. The phthalimido group serves as a protecting group, ensuring that the glycosylation occurs at the desired position.

Comparison with Similar Compounds

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific protecting groups and the presence of a fluoride leaving group. Similar compounds include:

    2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride: Similar structure but with a glucose backbone.

    Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside: Contains a thioglycoside linkage instead of a fluoride.

    2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-galactopyranosyl fluoride: The beta anomer of the compound.

These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBOYANNCZRHU-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-56-2
Record name 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-a-D-galactopyranosyl fluoride
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